Gemeprost is a synthetic analogue of prostaglandin E1 (PGE1) [, , , , , ]. Prostaglandins are naturally occurring, biologically active lipid compounds that act as potent mediators, playing a crucial role in various physiological processes within the body []. As a PGE1 analogue, Gemeprost exhibits similar biological activity to naturally occurring PGE1, primarily targeting specific prostaglandin receptors [, , , ]. These receptors are found in various tissues throughout the body, including the female reproductive system, explaining Gemeprost's application in this field [, , , , ].
Gemeprost is a synthetic analogue of prostaglandin E1, primarily utilized in obstetrics and gynecology. It is commonly used for medical termination of pregnancy, especially in the second trimester, and is often administered in conjunction with mifepristone to enhance effectiveness. The compound has been noted for its role in inducing labor and managing obstetric bleeding. Its trade names vary, reflecting its widespread use in clinical settings .
Gemeprost is classified as a prostaglandin E1 analogue. Prostaglandins are lipid compounds that have diverse hormonal effects in the body, including roles in inflammation, smooth muscle contraction, and regulation of blood flow. The chemical structure of gemeprost allows it to mimic the natural prostaglandin E1, facilitating various therapeutic applications .
Gemeprost can be synthesized through several methods, typically involving the modification of naturally occurring prostaglandins. The synthesis process generally includes:
The technical details of these methods can vary based on the specific protocol employed by different laboratories .
Gemeprost has a molecular formula of CHO and a molecular weight of approximately 378.54 g/mol. Its structure features:
The three-dimensional conformation of gemeprost is crucial for its biological activity, as it allows for interaction with specific receptors involved in uterine contractions .
Gemeprost undergoes various chemical reactions that facilitate its therapeutic effects:
These reactions are essential for its application in labor induction and abortion procedures .
The mechanism of action of gemeprost involves several steps:
The pharmacokinetics indicate that peak plasma concentrations are achieved within 30 to 60 minutes post-administration, which correlates with its rapid onset of action .
Gemeprost exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into effective dosage forms for clinical use .
Gemeprost is primarily used in:
Research continues into optimizing its use and exploring additional applications within reproductive health .
The genesis of Gemeprost emerged from systematic efforts to optimize native prostaglandins (PGs) for clinical use. Initial research in the 1970s focused on PGE₂ and PGF₂α analogues, but their application was limited by systemic side effects (vomiting: 30–40%; diarrhea: 30–40%) and chemical instability. Gemeprost (SC-37681) was synthesized through strategic molecular modifications:
Table 1: Evolution of Prostaglandin Analogues in Obstetrics
Compound | Era | Key Limitations | Molecular Innovations |
---|---|---|---|
Sulprostone | 1970s | Cardiovascular toxicity; Parenteral administration | 11-Deoxy-PGE₁ structure |
Gemeprost | 1980s | Thermal instability; Cost | C16 dimethylation; Methyl ester |
Misoprostol | 1990s | Off-label use limitations | PGE₁ analogue; Oral/vaginal administration |
Clinical adoption accelerated when UK/Scandinavian researchers demonstrated Gemeprost’s efficacy in combination with mifepristone (RU-486) for first-trimester termination (≤63 days gestation), achieving marketing authorization in 1991. This represented a paradigm shift from surgical to medical abortion in early pregnancy [1] [6]. The synthesis pathway—patented as U.S. Patent 4,052,512—enabled scaled production under trade names including Cervagem® (UK) and Preglandin® (Japan) [2] [3].
Uterotonic and Cervical Ripening Mechanisms
Gemeprost exerts dual pharmacological actions through prostaglandin receptor modulation:
Electrophysiological studies demonstrate sustained uterine tonus elevation within 20.9±5.3 minutes post-vaginal administration, contrasting with oral misoprostol’s transient effects (peak: 7.8±3.0 min). This prolonged activity underpins its efficacy in mid-trimester termination [6].
Clinical Research Applications
Second-Trimester Termination ProtocolsGemeprost remains the only licensed prostaglandin for second-trimester abortion in several jurisdictions. Clinical trials establish its superiority over alternatives:
Table 2: Clinical Efficacy in Second-Trimester Termination (Gestation: 13–24 weeks)
Regimen | Complete Abortion Rate (%) | Continuing Pregnancy (%) | Mean Induction Time (hr) |
---|---|---|---|
Gemeprost alone | 94–96 | 0.2–1.8 | 8.2 |
Mifepristone + Gemeprost | 98.7 | <0.2 | 5.1 |
Mifepristone + Misoprostol | 96.2 | 1.8 | 6.3 |
Source: Bartley et al. [1]; Hamoda et al. [1]
Emerging Research Frontiers
Thermal instability remains a research focus, with cryostorage (-10°C) requirements limiting resource-limited settings. This spurred development of misoprostol-based alternatives, though Gemeprost retains superiority in second-trimester hemorrhage management due to targeted uterine activity without systemic vasodilation [1] [5].
Table 3: Gemeprost Nomenclature and Pharmacological Classification
Classification Domain | Designation |
---|---|
IUPAC Name | methyl (2E,11α,13E,15R)-11,15-dihydroxy-16,16-dimethyl-9-oxoprosta-2,13-dien-1-oate |
ATC Code | G02AD03 |
Synonyms | Preglandin; SC-37681; 16,16-dimethyl-trans-delta²-PGE₁ methyl ester |
DrugBank ID | DB08964 |
Modality | Small Molecule |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7